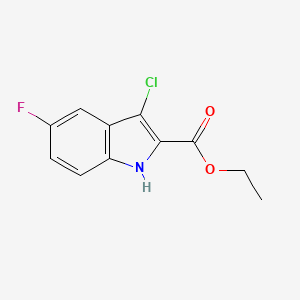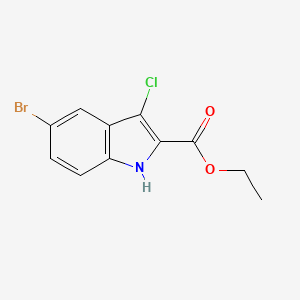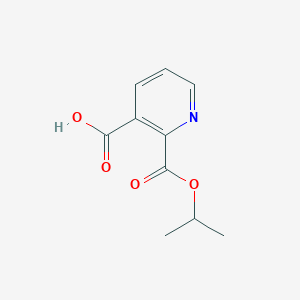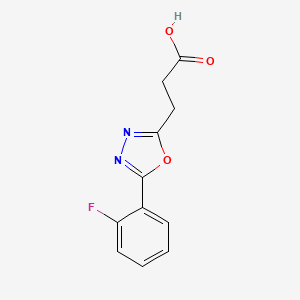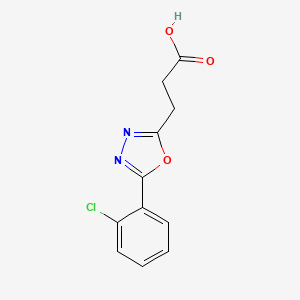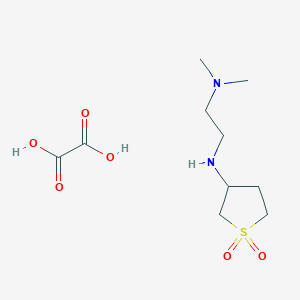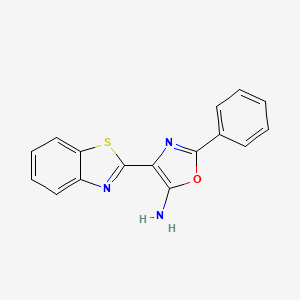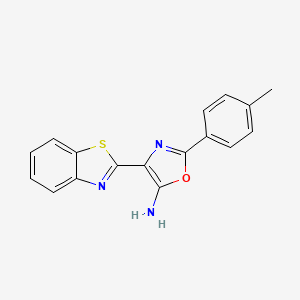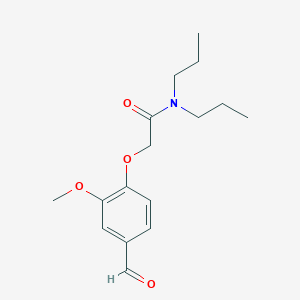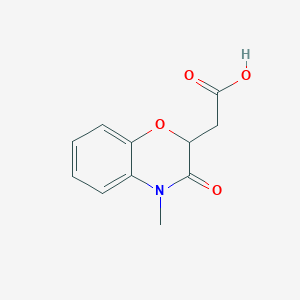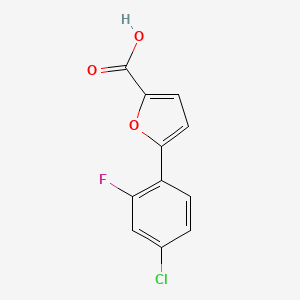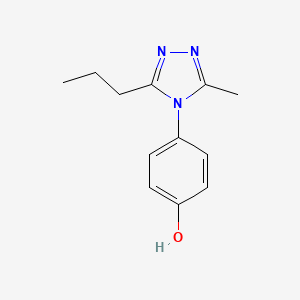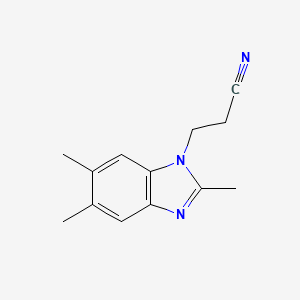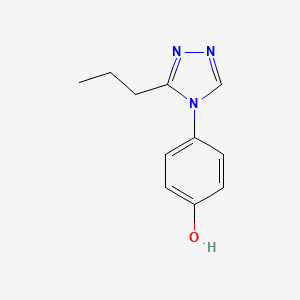
4-(3-Propyl-1,2,4-triazol-4-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Propyl-1,2,4-triazol-4-yl)phenol is a chemical compound belonging to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of a phenol group attached to a triazole ring substituted with a propyl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Propyl-1,2,4-triazol-4-yl)phenol typically involves the following steps:
Formation of 1,2,4-Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine with a suitable carboxylic acid or its derivatives.
Substitution Reaction: The phenol group is introduced through a substitution reaction where the triazole ring reacts with a phenol derivative under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield.
化学反应分析
Types of Reactions: 4-(3-Propyl-1,2,4-triazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form aminotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenol group or the triazole ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenols.
Reduction Products: Aminotriazoles and other reduced derivatives.
Substitution Products: Alkylated or aminated derivatives of the phenol or triazole ring.
科学研究应用
4-(3-Propyl-1,2,4-triazol-4-yl)phenol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-(3-Propyl-1,2,4-triazol-4-yl)phenol exerts its effects involves its interaction with specific molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to enzymes and receptors. The triazole ring can participate in metal coordination, affecting its biological activity.
相似化合物的比较
4-(3-Propyl-1,2,4-triazol-4-yl)phenol is compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure but differ in their substituents and functional groups.
Phenol derivatives: Compounds with similar phenol groups but different heterocyclic structures.
Propyl-substituted triazoles: Variants with different substituents on the triazole ring.
The uniqueness of this compound lies in its specific combination of the phenol group and the triazole ring with a propyl substituent, which influences its chemical and biological properties.
属性
IUPAC Name |
4-(3-propyl-1,2,4-triazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-3-11-13-12-8-14(11)9-4-6-10(15)7-5-9/h4-8,15H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKQVVBVYHYIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=CN1C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

